Pantoprazole Impurity A vs. Impurity B: Chromatographic Resolution and Method Selectivity in HPLC-UV
Pantoprazole Impurity A and Impurity B (the sulfide precursor) are well-resolved in validated HPLC methods. A stability-indicating HPLC method achieved baseline separation for all six specified impurities, including Impurity A and Impurity B, on a Hypersil ODS column [1]. The method was validated for specificity, demonstrating that Impurity A is chromatographically distinct from Impurity B, the parent drug pantoprazole, and other degradation products [1].
| Evidence Dimension | Chromatographic Resolution (Rs) between Impurity A and Impurity B |
|---|---|
| Target Compound Data | Retention time: ~8.2 min (relative to Impurity B) |
| Comparator Or Baseline | Pantoprazole Impurity B (Sulfide): Retention time: ~5.5 min (relative to Impurity A) |
| Quantified Difference | Resolution factor (Rs) > 2.0, indicating complete baseline separation [1] |
| Conditions | HPLC on Hypersil ODS column (250 x 4.6 mm, 5 µm), mobile phase: 0.01 M phosphate buffer (pH 7.0) and acetonitrile gradient, flow rate 1.0 mL/min, UV detection at 290 nm [1] |
Why This Matters
This baseline resolution is critical for accurate, selective quantification of Impurity A in the presence of Impurity B, ensuring compliance with pharmacopoeial limits and preventing false-positive or false-negative results during batch release testing.
- [1] Pandey, S., et al. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 2013, 49(1), 175-184. View Source
